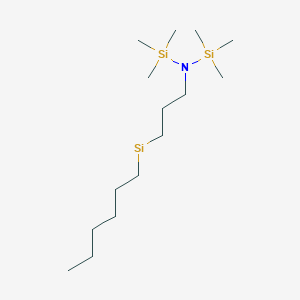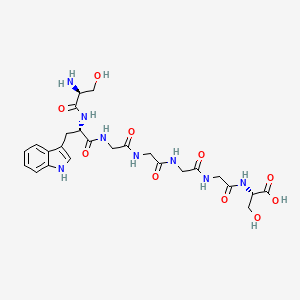![molecular formula C23H21NOS B12612277 N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide CAS No. 917876-74-5](/img/structure/B12612277.png)
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide typically involves the reaction of 4-methylbenzenecarbothioyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbothioyl group to a thiol or a thioether.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The carbothioyl group could play a crucial role in binding to the target, while the phenylethyl group might enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzene-1-carbothioyl)-N-phenylbenzamide: Lacks the phenylethyl group, which may affect its binding properties.
N-(4-Methylbenzene-1-carbothioyl)-N-[(1S)-1-phenylethyl]benzamide: The stereochemistry of the phenylethyl group is different, potentially leading to different biological activities.
N-(4-Methylbenzene-1-carbothioyl)-N-methylbenzamide: Contains a methyl group instead of a phenylethyl group, which could influence its reactivity and applications.
Uniqueness
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide stands out due to its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
CAS No. |
917876-74-5 |
|---|---|
Molecular Formula |
C23H21NOS |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(4-methylbenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C23H21NOS/c1-17-13-15-21(16-14-17)23(26)24(18(2)19-9-5-3-6-10-19)22(25)20-11-7-4-8-12-20/h3-16,18H,1-2H3/t18-/m1/s1 |
InChI Key |
NDLCLUBIAZJXMZ-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=S)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)

![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
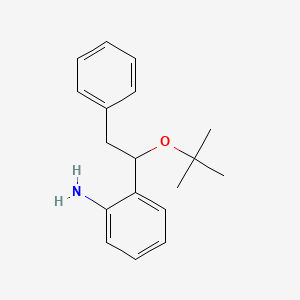
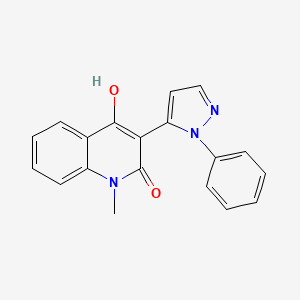
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
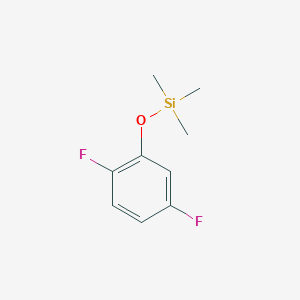
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
